1,3,5-Tribromo-2,4,6-trichlorobenzene
Overview
Description
1,3,5-Tribromo-2,4,6-trichlorobenzene is a chemical compound with the empirical formula C6Br3Cl3 . It has a molecular weight of 418.14 . It is part of a group of bromobenzenes, which consist of three bromine atoms bonded to a central benzene ring .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tribromo-2,4,6-trichlorobenzene consists of a benzene ring with three bromine and three chlorine atoms attached . The exact positions of these atoms on the benzene ring can vary, leading to different isomers .Scientific Research Applications
Photoactive Cross-Linking Reagents : "1,3,5-Tribromo-2,4,6-trichlorobenzene" is utilized in the synthesis of 1,3,5-triazido-2,4,6-tribromobenzene, a compound that can serve as a photoactive cross-linking agent for polymer chemistry and as a starting material in organic synthesis, including the preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Organometallic Chemistry : It is used in the synthesis of polystannylated and polychloromercurio benzene derivatives, highlighting its role in the development of complex organometallic compounds (Rot et al., 2000).
Crystallography and Material Properties : Studies on its crystal structure provide insights into the physical properties of halogenated benzenes, contributing to a deeper understanding of material science (Belaaraj et al., 1984).
Synthetic Chemistry : It serves as an intermediate in the synthesis of Rubin's Aldehyde, a compound used in various chemical reactions, indicating its importance in synthetic pathways (Holst, Schollmeyer & Meier, 2011).
Environmental Studies : Research into the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, helps in understanding the degradation of these compounds in the environment, which is crucial for pollution control and environmental protection (Wang et al., 2015).
Advanced Dechlorination Methods : The compound's role in advanced methods for dechlorination in hydrocarbon solvents showcases its utility in environmental remediation processes (Rodríguez & Lafuente, 2002).
Analytical Chemistry : Its impurities are studied using gas chromatography, indicating its relevance in analytical chemistry for quality control and purity assessment (Yasuda, 1973).
Liquid Crystal Research : The effects of different trichlorobenzenes on the morphologies and photoluminescence properties of C70 nano/microcrystals highlight its role in the development of advanced materials with potential applications in electronics and photonics (Liu et al., 2014).
properties
IUPAC Name |
1,3,5-tribromo-2,4,6-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBHAMPBAWXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624624 | |
Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-2,4,6-trichlorobenzene | |
CAS RN |
13075-02-0 | |
Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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